

# Application Notes and Protocols: JNJ-54119936

## ThermoFluor Binding Assay

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### Compound of Interest

Compound Name: JNJ-54119936

Cat. No.: B10825128

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## Introduction

**JNJ-54119936** is a potent inverse agonist of the Retinoic Acid-Related Orphan Receptor C (RORC), a key transcription factor involved in the differentiation of Th17 cells and the production of pro-inflammatory cytokines.[1] As a nuclear hormone receptor, RORC is a critical target in the development of therapeutics for autoimmune and inflammatory diseases.[1] The ThermoFluor® binding assay, also known as Differential Scanning Fluorimetry (DSF) or Thermal Shift Assay (TSA), is a rapid and robust biophysical technique used to confirm and characterize the direct binding of small molecules to a target protein.[2][3] This method measures the change in the thermal denaturation temperature ( $T_m$ ) of a protein upon ligand binding.[4][5] Ligand binding typically stabilizes the protein, resulting in a positive thermal shift ( $\Delta T_m$ ).[6]

These application notes provide a detailed protocol for conducting a ThermoFluor binding assay to characterize the interaction between **JNJ-54119936** and the RORC Ligand Binding Domain (LBD).

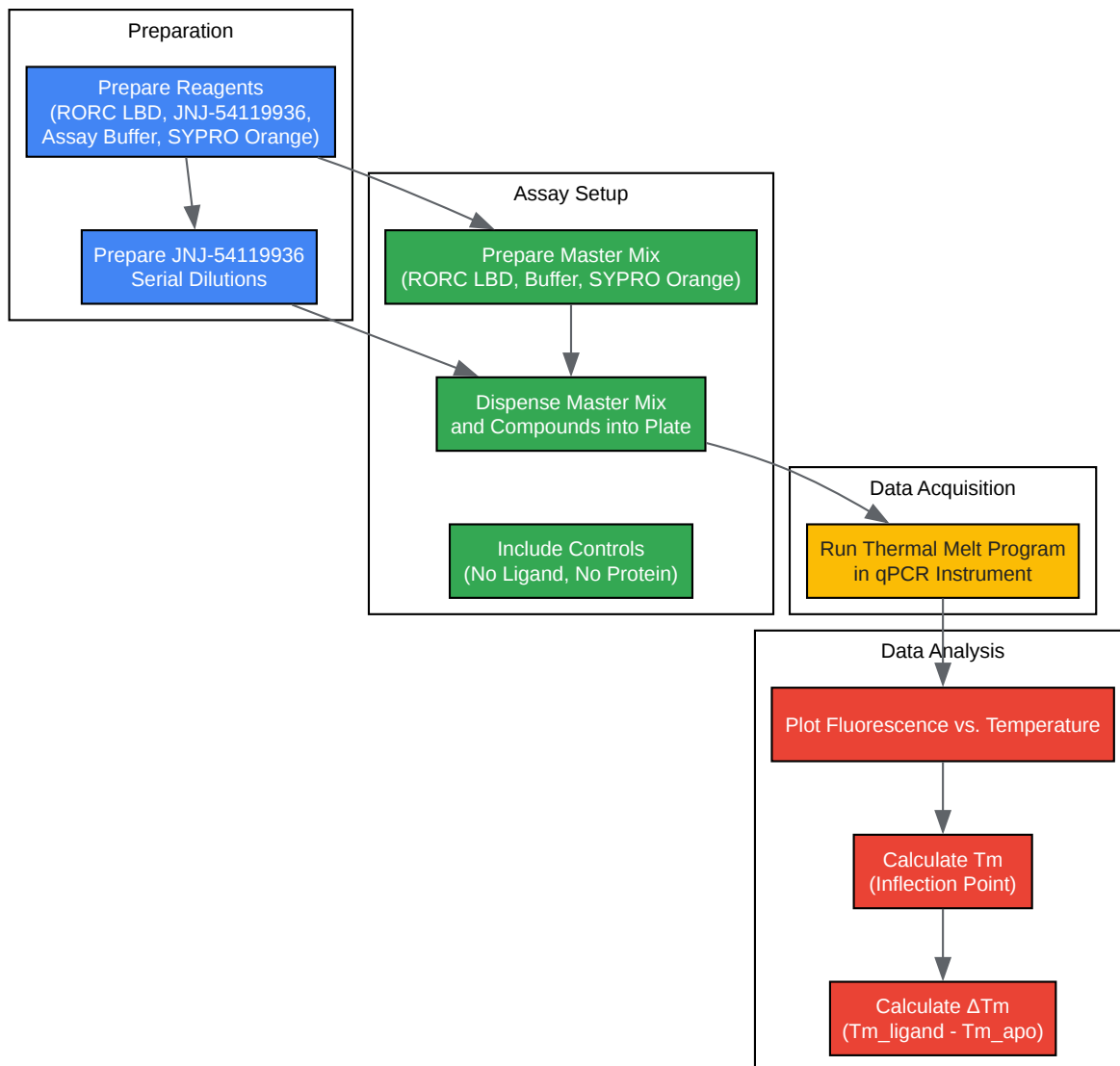
## Principle of the Assay

The ThermoFluor assay relies on an environmentally sensitive fluorescent dye, such as SYPRO Orange, which has low fluorescence in aqueous solution but becomes highly fluorescent in a nonpolar environment.[2][3] As a protein is heated, it unfolds (denatures),

exposing its hydrophobic core. The SYPRO Orange dye binds to these exposed hydrophobic regions, causing a sharp increase in fluorescence.[4] This transition is monitored using a real-time polymerase chain reaction (qPCR) instrument. The temperature at the midpoint of this transition is the melting temperature ( $T_m$ ) of the protein.[7] When a ligand like **JNJ-54119936** binds to and stabilizes the RORC LBD, a higher temperature is required to denature the protein, resulting in an increased  $T_m$ . This shift in melting temperature is a direct measure of the binding interaction.[8]

## Experimental Workflow

The overall experimental workflow for the **JNJ-54119936** ThermoFluor binding assay is depicted below.



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**Caption:** Experimental workflow for the **JNJ-54119936** ThermoFluor binding assay.

## Materials and Reagents

Reagent/Material	Recommended Specifications
Protein	Purified RORC Ligand Binding Domain (LBD)
Compound	JNJ-54119936
Fluorescent Dye	SYPRO Orange Protein Gel Stain (5000x in DMSO)
Assay Buffer	25 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT (or other optimized buffer)
Plates	96-well or 384-well qPCR plates (optically clear)
Seals	Optically clear adhesive plate seals
Instrumentation	Real-time PCR (qPCR) instrument with thermal melt capability

## Experimental Protocol

### 1. Reagent Preparation

- **RORC LBD Stock Solution:** Prepare a stock solution of RORC LBD in the assay buffer. The final concentration in the assay should be optimized, but a good starting point is 5  $\mu$ M.[\[8\]](#)
- **JNJ-54119936 Stock Solution:** Prepare a 10 mM stock solution of **JNJ-54119936** in 100% DMSO. From this, create a series of dilutions in DMSO. For the final assay, a typical starting concentration range for **JNJ-54119936** is up to 1  $\mu$ M, with a final DMSO concentration not exceeding 1%.[\[1\]](#)
- **SYPRO Orange Working Solution:** Prepare a 200x working solution of SYPRO Orange by diluting the 5000x stock in the assay buffer. This should be prepared fresh and protected from light.

### 2. Assay Setup (per well of a 96-well plate)

- **Master Mix Preparation:** For each reaction, prepare a master mix containing the RORC LBD, assay buffer, and SYPRO Orange. For a final volume of 25  $\mu$ L, this would consist of:

- 2.5  $\mu$ L of 50  $\mu$ M RORC LBD (for a final concentration of 5  $\mu$ M)
- 19.75  $\mu$ L of Assay Buffer
- 1.25  $\mu$ L of 200x SYPRO Orange (for a final concentration of 10x)
- Plate Loading:
  - To the appropriate wells, add 0.25  $\mu$ L of the **JNJ-54119936** dilutions (or DMSO for the 'no ligand' control).
  - Add 24.75  $\mu$ L of the master mix to each well.
  - Prepare a 'no protein' control by adding 0.25  $\mu$ L of DMSO to a well containing 24.75  $\mu$ L of a mix of assay buffer and SYPRO Orange.
- Sealing and Centrifugation:
  - Seal the plate securely with an optical adhesive film.
  - Centrifuge the plate briefly (e.g., 1000 x g for 1 minute) to collect the contents at the bottom of the wells.

### 3. Data Acquisition

- Instrument Setup: Place the plate in a qPCR instrument.
- Thermal Melt Program:
  - Set the instrument to monitor fluorescence (e.g., using a filter set appropriate for SYPRO Orange, with excitation around 470 nm and emission detection around 570 nm).
  - Program a temperature ramp from 25 °C to 95 °C, with a ramp rate of 0.5 °C to 1 °C per minute.
  - Set the instrument to collect fluorescence data at each temperature increment.

## Data Presentation and Analysis

### 1. Raw Data Visualization

- Plot the raw fluorescence intensity as a function of temperature for each sample. A sigmoidal curve should be observed for wells containing the protein.

### 2. Calculation of Melting Temperature ( $T_m$ )

- The melting temperature ( $T_m$ ) is the inflection point of the sigmoidal melting curve. This is most accurately determined by calculating the first derivative of the curve ( $-dF/dT$ ) and identifying the temperature at which the derivative is at its minimum.<sup>[7]</sup>

### 3. Calculation of Thermal Shift ( $\Delta T_m$ )

- The thermal shift is the difference between the melting temperature of RORC LBD in the presence of **JNJ-54119936** and the melting temperature of the protein alone (apo protein).
  - $\Delta T_m = T_m \text{ (with JNJ-54119936)} - T_m \text{ (apo RORC LBD)}$

### 4. Data Summary Table

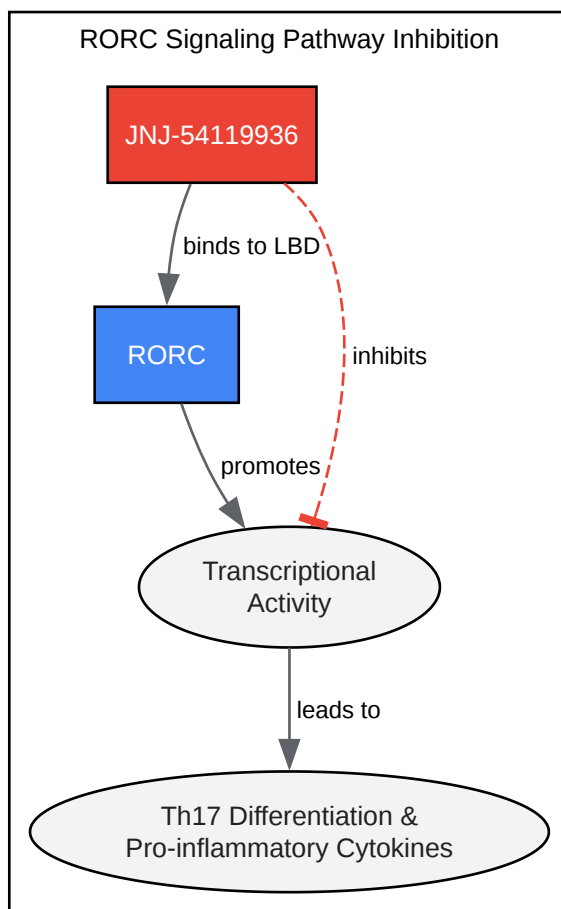
Summarize the quantitative data in a structured table for easy comparison.

Condition	JNJ-54119936 Conc. ( $\mu\text{M}$ )	$T_m$ ( $^{\circ}\text{C}$ )	$\Delta T_m$ ( $^{\circ}\text{C}$ )
Apo RORC LBD	0	e.g., 45.2	0
JNJ-54119936	0.1	e.g., 48.5	+3.3
JNJ-54119936	0.5	e.g., 52.1	+6.9
JNJ-54119936	1.0	e.g., 54.8	+9.6
No Protein Control	N/A	No transition	N/A

## Signaling Pathway Diagram

**JNJ-54119936** acts as an inverse agonist on RORC, which is a key regulator of Th17 cell differentiation and function. The binding of **JNJ-54119936** to the RORC LBD inhibits its

transcriptional activity.



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**Caption:** Inhibition of the RORC signaling pathway by **JNJ-54119936**.

## Conclusion

The ThermoFluor binding assay is a powerful, high-throughput method for confirming the direct interaction between **JNJ-54119936** and its target, the RORC LBD. The observed thermal shift ( $\Delta T_m$ ) provides a reliable measure of ligand-induced protein stabilization, which is indicative of binding. This protocol offers a robust framework for researchers to characterize this and similar protein-ligand interactions, aiding in the drug discovery and development process. Buffer and protein concentration optimization may be required to achieve the best results for specific experimental setups.[\[3\]](#)[\[9\]](#)[\[10\]](#)

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